molecular formula C10H12FNO2 B8033121 3-Fluoro-5-hydroxy-N-propylbenzamide

3-Fluoro-5-hydroxy-N-propylbenzamide

Cat. No.: B8033121
M. Wt: 197.21 g/mol
InChI Key: RQLOHOALKAGFHD-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxy-N-propylbenzamide is a substituted benzamide derivative characterized by a fluorine atom at the 3-position, a hydroxyl group at the 5-position of the benzene ring, and a propyl chain attached to the amide nitrogen. The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity, which may influence solubility and bioavailability compared to analogs with electron-withdrawing substituents (e.g., nitro groups).

Properties

IUPAC Name

3-fluoro-5-hydroxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-3-12-10(14)7-4-8(11)6-9(13)5-7/h4-6,13H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLOHOALKAGFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-hydroxy-N-propylbenzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-hydroxy-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an amine.

Scientific Research Applications

3-Fluoro-5-hydroxy-N-propylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxy-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Differences :

  • Substituent at 5-position: Nitro (-NO₂) in the analog vs. hydroxyl (-OH) in the target compound.
  • Molecular Formula: C₁₀H₁₁FN₂O₃ (nitro analog) vs. C₁₀H₁₂FNO₂ (hydroxy analog).
  • Molar Mass : 226.20 g/mol (nitro) vs. 197.21 g/mol (hydroxy) .

Physicochemical Properties :

  • The hydroxyl group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the nitro analog.
Property 3-Fluoro-5-hydroxy-N-propylbenzamide 3-Fluoro-5-nitro-N-propylbenzamide
Molecular Formula C₁₀H₁₂FNO₂ C₁₀H₁₁FN₂O₃
Molar Mass (g/mol) 197.21 226.20
Key Substituents 3-F, 5-OH, N-propyl 3-F, 5-NO₂, N-propyl
Predicted logP⁽ᵃ⁾ ~1.8 (moderate lipophilicity) ~2.5 (higher lipophilicity)
Solubility in Water⁽ᵇ⁾ Moderate (due to -OH) Low (due to -NO₂)

Notes: (a) Calculated using fragment-based methods; (b) Estimated based on substituent polarity.

Other Benzamide Derivatives

lists compounds such as N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923175-15-9) and 5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923226-49-7). These feature complex heterocyclic systems fused to the benzamide core, resulting in:

  • Higher Molecular Weights : ~380–420 g/mol vs. 197.21 g/mol for the target compound.
  • Increased Structural Rigidity : Heterocyclic moieties may enhance target specificity but reduce metabolic stability.
  • Varied Pharmacokinetics : Larger structures may impede blood-brain barrier penetration compared to simpler benzamides like this compound .

Research Findings and Implications

  • Nitro-to-Hydroxy Substitution: In benzamide derivatives, replacing nitro with hydroxyl groups is a common strategy to reduce toxicity and improve metabolic stability.
  • Fluorine’s electronegativity enhances binding affinity, while hydroxyl groups improve water solubility .

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